molecular formula C25H46N8P2 B4330780 NoName

NoName

Cat. No. B4330780
M. Wt: 520.6 g/mol
InChI Key: IZIVPCADAJCLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a novel synthetic compound that has recently been discovered and has shown potential in various scientific research applications. This compound is known for its unique mechanism of action and its ability to produce significant biochemical and physiological effects.

Mechanism of Action

NoName acts as a modulator of certain receptors and signaling pathways in the brain and other tissues. It has been shown to bind to specific receptors, alter their activity, and produce downstream effects on various cellular processes.
Biochemical and Physiological Effects
NoName has been shown to produce significant biochemical and physiological effects in various tissues, including the brain, liver, and kidneys. It has been shown to alter the activity of certain enzymes and signaling pathways, resulting in changes in cellular metabolism and function.

Advantages and Limitations for Lab Experiments

NoName has several advantages for use in lab experiments, including its unique mechanism of action, high potency, and selectivity for certain receptors. However, its proprietary nature and lack of information on its synthesis method and potential side effects may limit its use in certain experiments.

Future Directions

There are several future directions for research on NoName, including its potential use as a therapeutic agent for certain diseases, its effects on different tissues and organs, and its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, NoName is a novel synthetic compound that has shown potential in various scientific research applications. Its unique mechanism of action and significant biochemical and physiological effects make it a valuable tool for studying cellular processes in the brain and other tissues. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

NoName has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. Its unique mechanism of action makes it a valuable tool for studying the function of certain receptors and signaling pathways in the brain and other tissues.

properties

IUPAC Name

N-[bis(dimethylamino)-[4-[[4-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phenyl]methyl]phenyl]imino-λ5-phosphanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N8P2/c1-28(2)34(29(3)4,30(5)6)26-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)27-35(31(7)8,32(9)10)33(11)12/h13-20H,21H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVPCADAJCLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(dimethylamino)({4-[(4-{[tris(dimethylamino)-lambda5-phosphanylidene]amino}phenyl)methyl]phenyl}imino)-lambda5-phosphanyl]dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [H]A-585539 acts as a high-affinity agonist of the α7 nicotinic acetylcholine receptor (nAChR). [, ] Binding studies reveal that it interacts with the N-terminal domain of the α7 nAChR, similar to other α7 nAChR agonists. [, ] While the specific downstream effects haven't been fully elucidated in the provided research, activation of α7 nAChRs is generally associated with modulation of neuronal excitability, neurotransmitter release, and potential neuroprotective effects. [, ]

ANone: The provided research papers do not offer detailed structural characterization, molecular formulas, weights, or spectroscopic data for compounds explicitly labeled as "NoName."

ANone: The provided research papers do not discuss the catalytic properties or applications of any specific compounds referred to as "NoName."

A: Researchers utilized quantum mechanical simulations and other theoretical computations to design SiCH films with Si–C2H4–Si networks, predicting their low porosity and low dielectric constant (k-value). [] This approach enabled the design of novel precursors for plasma-enhanced chemical vapor deposition (PECVD) to fabricate these films. []

A: Yes, researchers used Schrödinger's molecular modeling package to investigate 2,4-disubstituted imidazopyridines as potential anti-malarial agents. [] They developed a 3D-QSAR model and performed molecular docking and in-silico ADMET analysis. [] The study identified promising molecules, like molecule 37 and ZINC73737443, warranting further investigation. []

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